![molecular formula C20H24N6O2 B2988998 1-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine CAS No. 1396864-63-3](/img/structure/B2988998.png)
1-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes a piperazine ring, a pyrrole ring, a triazole ring, and a methoxyphenyl group . Piperazine is a cyclic organic compound that is often used in the synthesis of various pharmaceuticals . Pyrrole is a heterocyclic aromatic organic compound, and its derivatives are often found in many natural products and drugs . Triazole is another type of heterocyclic compound that is often used in pharmaceuticals and agrochemicals. The methoxyphenyl group is a common substituent in organic chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring would provide a basic nitrogen atom, the methoxyphenyl group would provide aromaticity and electron-donating properties, and the triazole and pyrrole rings would contribute to the compound’s aromaticity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various rings and functional groups. The piperazine ring’s basic nitrogen could potentially participate in acid-base reactions. The methoxyphenyl, triazole, and pyrrole rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxyphenyl group and the basic nitrogen in the piperazine ring could enhance the compound’s water solubility .Scientific Research Applications
Synthesis and Antimicrobial Activities
Researchers have synthesized novel 1,2,4-triazole derivatives, including those with structures related to the mentioned compound, to explore their antimicrobial activities. These compounds have been found to possess good or moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Bioactivity in HIV-1 Reverse Transcriptase Inhibition
Compounds structurally similar to the mentioned chemical have been synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase. These studies have led to the discovery of bis(heteroaryl)piperazines (BHAPs) as potent non-nucleoside inhibitors, contributing to the development of new therapeutic agents for HIV-1 (Romero et al., 1994).
Anticonvulsant and Antimicrobial Activities
Researchers have synthesized and tested a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including compounds with the piperazine moiety, for their electrocardiographic, antiarrhythmic, and antihypertensive activity, as well as for alpha(1)- and alpha(2)-adrenoceptors binding affinities. These studies provide insights into the design of new drugs with antiarrhythmic and hypotensive effects (Malawska et al., 2002).
Synthesis, Biological Activity, and SAR of Conazole Analogues
The synthesis and biological activity of 1,2,4-triazole derivatives containing a piperazine nucleus have been explored. These compounds have shown promise in antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities, offering potential leads for the development of new therapeutic agents (Mermer et al., 2018).
Fluorescent Ligands for Human 5-HT1A Receptors
A series of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety have been synthesized. These compounds display high to moderate 5-HT1A receptor affinity and good fluorescence properties, contributing to the study of serotonergic neurotransmission (Lacivita et al., 2009).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as para-methoxyphenylpiperazine (meopp) have been found to interact with monoamine neurotransmitters
Mode of Action
Meopp, a structurally similar compound, has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines
Pharmacokinetics
Similar compounds such as meopp are metabolized in the liver and excreted renally . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would need to be studied further to determine their impact on bioavailability.
Result of Action
Similar compounds such as meopp have been found to produce effects similar to amphetamines, although they are much less potent
properties
IUPAC Name |
[4-[[4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]piperazin-1-yl]-(1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-23-9-5-7-17(23)20(27)25-12-10-24(11-13-25)14-19-22-21-15-26(19)16-6-3-4-8-18(16)28-2/h3-9,15H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKGGYVLUFQIPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCN(CC2)CC3=NN=CN3C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

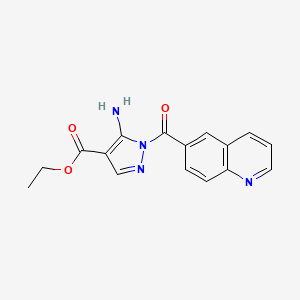
![5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2988917.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2988918.png)
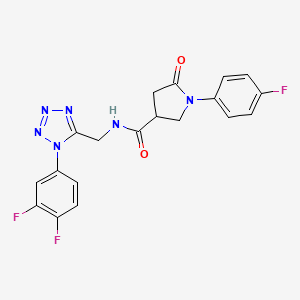
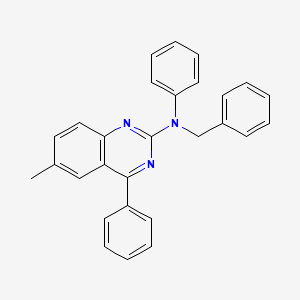
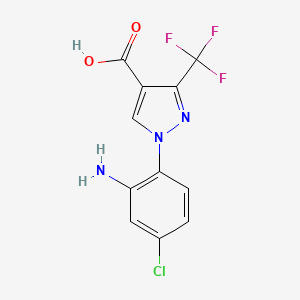

![6,9-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2988926.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/no-structure.png)
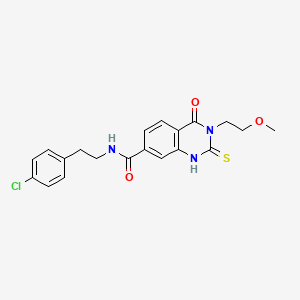

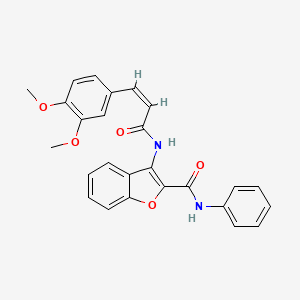
![9-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2988938.png)